molecular formula C10H15NO B1374123 2-(Furan-2-yl)-4-methylpiperidine CAS No. 1339665-71-2

2-(Furan-2-yl)-4-methylpiperidine

Cat. No. B1374123
CAS RN: 1339665-71-2
M. Wt: 165.23 g/mol
InChI Key: CIBCBUOWFZOYNS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-methylpiperidine, also known as 2-FP, is an organic compound that is commonly used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. It is a heterocyclic compound with a five-membered ring structure, consisting of a fused piperidine and furan rings. It is a colorless solid that is soluble in common organic solvents, such as ethanol and acetone.

Scientific Research Applications

Antibacterial Agents

The furan nucleus is integral to the development of new antibacterial agents. Compounds like 2-(Furan-2-yl)-4-methylpiperidine have been explored for their potential to combat microbial resistance, which is a growing global issue due to the ineffectiveness of current antimicrobial medicines . The inclusion of the furan nucleus in medicinal chemistry is a crucial synthetic strategy in the search for new drugs, particularly as furan-containing compounds exhibit a wide range of biological and pharmacological properties.

Isotope Labeling in Medicinal Chemistry

Isotope labeling is a key concept in modern organic chemistry, used to track compounds, understand metabolisms, or clarify reaction mechanisms. The stronger deuterium–carbon bond in deuterated drug molecules can alter metabolism and improve pharmacokinetic or toxicological properties. Hence, compounds like 2-(Furan-2-yl)-4-methylpiperidine may play a role in the deuteration of drug molecules, an important research issue in medicinal chemistry .

Synthesis of Pharmaceuticals

Furfural, from which 2-(Furan-2-yl)-4-methylpiperidine is derived, is an important starting material for many synthetic pathways, including the synthesis of pharmaceuticals . The versatility of furan derivatives allows for the creation of a variety of pharmaceutical compounds with potential therapeutic applications.

Production of Dyes and Polymeric Materials

The furan nucleus is also significant in the synthesis of dyes and polymeric materials. Given its role in synthetic pathways, 2-(Furan-2-yl)-4-methylpiperidine could be involved in the development of new materials with enhanced properties, contributing to advances in material sciences .

Green Chemistry

Furfural derivatives are obtained from renewable resources, making them of interest in terms of green chemistry. The use of 2-(Furan-2-yl)-4-methylpiperidine in various chemical transformations aligns with the principles of sustainability and environmental friendliness .

Enzyme Inhibition Studies

Furan derivatives have been studied for their inhibitory effects on enzymes like tyrosinase, which is involved in melanin synthesis. Compounds like 2-(Furan-2-yl)-4-methylpiperidine could be used in dose-dependent studies to understand and potentially control enzyme activity .

Antimicrobial Resistance Research

The development of novel furan derivatives is crucial in addressing the enduring issue of antimicrobial resistance. As such, 2-(Furan-2-yl)-4-methylpiperidine may be used in the creation of more effective and secure antimicrobial agents .

Advancements in Heterocyclic Chemistry

The furan ring is a fundamental structure in heterocyclic chemistry. Research into compounds like 2-(Furan-2-yl)-4-methylpiperidine contributes to the broader understanding of heterocyclic compounds and their applications, which range from medicinal to industrial uses .

properties

IUPAC Name

2-(furan-2-yl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBCBUOWFZOYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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